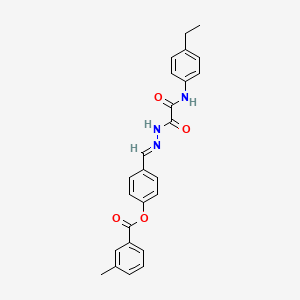
Octyl 2-(4-methylphenyl)quinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl 2-(4-methylphenyl)quinoline-4-carboxylate is a chemical compound with the molecular formula C25H29NO2 and a molecular weight of 375.515 g/mol . This compound is part of the quinoline family, which is known for its diverse biological and chemical properties. Quinoline derivatives are often used in pharmaceuticals, agrochemicals, and dyes due to their unique structural characteristics.
Métodos De Preparación
The synthesis of Octyl 2-(4-methylphenyl)quinoline-4-carboxylate typically involves the esterification of quinoline-4-carboxylic acid derivatives. The reaction conditions often include the use of an alcohol (in this case, octanol) and an acid catalyst to facilitate the esterification process . Industrial production methods may involve continuous flow reactors to optimize yield and purity while minimizing reaction time and waste.
Análisis De Reacciones Químicas
Octyl 2-(4-methylphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Octyl 2-(4-methylphenyl)quinoline-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: It can be used in studies related to cell signaling and molecular interactions.
Industry: This compound can be used in the development of new materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of Octyl 2-(4-methylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. Quinoline derivatives often interact with enzymes and receptors, affecting cellular processes such as DNA replication, protein synthesis, and cell signaling . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Octyl 2-(4-methylphenyl)quinoline-4-carboxylate can be compared with other quinoline derivatives, such as:
Quinoline-4-carboxylic acid: A simpler derivative with similar chemical properties but different applications.
2-Phenylquinoline: Another quinoline derivative with distinct biological activities.
4-Hydroxyquinoline: Known for its antioxidant properties and different reactivity
The uniqueness of this compound lies in its specific structural features, which confer unique chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C25H29NO2 |
|---|---|
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
octyl 2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H29NO2/c1-3-4-5-6-7-10-17-28-25(27)22-18-24(20-15-13-19(2)14-16-20)26-23-12-9-8-11-21(22)23/h8-9,11-16,18H,3-7,10,17H2,1-2H3 |
Clave InChI |
AHLFIAWVPGWFCV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,3-thiazole](/img/structure/B12040465.png)

![2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12040469.png)
![3-{(E)-[3-heptadecyl-5-oxo-1-(4-phenoxy-3-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzoic acid](/img/structure/B12040471.png)


![(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-[(2-methyl-2H-chromen-3-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12040495.png)



![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12040517.png)

![7-Ethyl-6-imino-11-methyl-5-(morpholine-4-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12040528.png)
